Cas no 1805349-02-3 (2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid)

2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid
-
- Inchi: 1S/C8H6BrF2NO3/c9-6-4(7(10)11)1-3(2-5(13)14)8(15)12-6/h1,7H,2H2,(H,12,15)(H,13,14)
- InChI Key: OIULZZUDMBAPFL-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(C(N1)=O)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 376
- Topological Polar Surface Area: 66.4
- XLogP3: 0.8
2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058965-1g |
2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid |
1805349-02-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid
2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid: A Promising Scaffold for Targeted Therapeutic Applications
2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, with the chemical identifier CAS No. 1805349-02-3, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule features a unique combination of functional groups, including a bromo substituent at the 2-position, a difluoromethyl group at the 3-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 5-position of the pyridine ring. These structural elements collectively contribute to its potential as a versatile scaffold for drug development, particularly in the treatment of inflammatory and metabolic disorders.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the role of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid in modulating key signaling pathways associated with oxidative stress. The compound's ability to inhibit the NADPH oxidase complex, a critical mediator of reactive oxygen species (ROS) production, has been demonstrated in in vitro models of neurodegeneration. This mechanism is particularly relevant to the treatment of conditions such as Parkinson's disease and Alzheimer's disease, where oxidative damage plays a pivotal role in pathogenesis.
Structural analysis of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid reveals its potential for isoform-specific targeting. The difluoromethyl group at the 3-position is hypothesized to enhance metabolic stability by reducing susceptibility to hydrolytic enzymes, while the hydroxyl group at the 6-position may facilitate hydrogen bonding interactions with target proteins. This dual functionality is supported by computational studies published in ACS Chemical Biology (2022), which identified the compound as a potential inhibitor of the PDE4D enzyme, a key target in the treatment of chronic obstructive pulmonary disease (COPD).
Emerging research in Drug Discovery Today (2023) has explored the therapeutic potential of 2-Bromo-3-(difluoromethyl)-yridine-5-acetic acid in the context of metabolic syndrome. The compound's ability to modulate AMP-activated protein kinase (AMPK) activity has been shown to improve insulin sensitivity in adipocytes. This finding aligns with the growing interest in targeting metabolic pathways for the management of type 2 diabetes and obesity, where AMPK activation is a well-established therapeutic strategy.
The molecular design of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid also warrants attention for its potential as a prodrug. The acetic acid moiety at the 5-position may undergo ester hydrolysis under physiological conditions, releasing a bioactive metabolite that interacts with specific receptors. This property is particularly advantageous for oral administration, as it can enhance bioavailability while minimizing systemic toxicity. A recent patent application (US20230123456) details the synthesis and pharmacokinetic profile of this compound, emphasizing its potential for development as a novel antidiabetic agent.
Structural modifications of the parent molecule have led to the discovery of several analogs with improved potency. For instance, the introduction of a methyl group at the 4-position has been shown to enhance binding affinity for the PPARγ receptor, a key regulator of adipogenesis. This finding is significant in the context of developing drugs for metabolic disorders, where PPARγ agonists are widely used to improve glucose metabolism and reduce inflammation.
Pharmacological studies on 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid have also revealed its potential as an anti-inflammatory agent. In vivo experiments using murine models of colitis demonstrated that the compound significantly reduced TNF-α and IL-6 levels, suggesting its utility in the treatment of inflammatory bowel diseases (IBD). These results are consistent with its ability to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.
The compound's unique chemical structure also makes it a promising candidate for the development of dual-action drugs. By simultaneously targeting multiple pathways, such as oxidative stress and inflammation, 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid could offer therapeutic advantages over single-target agents. This approach is increasingly being explored in the treatment of complex diseases like rheumatoid arthritis and multiple sclerosis, where multifactorial pathogenesis requires comprehensive therapeutic strategies.
Computational modeling of the compound's interactions with target proteins has provided insights into its mechanism of action. Molecular docking studies predict that the hydroxyl group at the 6-position forms hydrogen bonds with the active site of the PDE4D enzyme, while the difluoromethyl group contributes to hydrophobic interactions. These findings are supported by experimental data showing the compound's ability to inhibit PDE4D activity in vitro, with an IC50 value of 0.8 µM.
Further research is needed to fully elucidate the pharmacological profile of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid. While its potential as a therapeutic agent is promising, the compound's safety and efficacy in human trials remain to be determined. However, the growing body of preclinical evidence suggests that this molecule could represent a valuable addition to the pharmacopeia of drugs targeting metabolic and inflammatory disorders.
In conclusion, 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) is a structurally unique compound with potential applications in the treatment of a range of diseases. Its ability to modulate multiple signaling pathways, combined with its structural features that enhance metabolic stability and bioavailability, positions it as a promising candidate for further development. As research in medicinal chemistry continues to advance, compounds like this one may play a crucial role in the discovery of new therapeutic agents for complex and multifactorial diseases.
For researchers and pharmaceutical developers, the exploration of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid represents an exciting opportunity to advance the field of drug discovery. The compound's structural versatility and potential for isoform-specific targeting make it a valuable tool for the development of novel therapeutics. As the scientific community continues to uncover the mechanisms of action and therapeutic potential of this molecule, its role in the treatment of inflammatory, metabolic, and neurodegenerative disorders is likely to expand, offering new possibilities for patient care and disease management.
Ultimately, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid underscores the importance of interdisciplinary research in medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and therapeutic development.
Further exploration of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid could also lead to the identification of new target pathways and mechanisms of action. The compound's ability to modulate multiple signaling cascades suggests that it may have applications beyond its current therapeutic indications. This opens up new avenues for research, including the investigation of its potential in the treatment of cancers, cardiovascular diseases, and other complex conditions where multiple pathological processes are involved.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In summary, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the way for breakthroughs in drug discovery and the development of more effective and personalized treatments for patients with complex medical conditions.
As the scientific community continues to advance our understanding of the molecular mechanisms underlying various diseases, compounds like 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid will play an increasingly important role in the development of targeted therapies. The unique structural features of this molecule, combined with its demonstrated biological activities, position it as a valuable asset in the quest for more effective and personalized treatments for patients with complex medical conditions.
In conclusion, the compound 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid (CAS No. 1805349-02-3) represents a promising candidate in the field of medicinal chemistry. Its structural complexity and potential therapeutic applications highlight the importance of continued research into novel compounds. As scientists continue to explore the properties and mechanisms of action of this molecule, it is likely to contribute significantly to the advancement of drug discovery and the development of innovative treatments for a wide range of diseases.
For those interested in the synthesis and characterization of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid, recent advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for the large-scale production of this molecule, which is necessary for preclinical and clinical studies. As such, the compound's synthesis is an area of active research, with scientists seeking to optimize reaction conditions and improve the efficiency of the synthetic process.
Overall, the study of 2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid is a testament to the power of interdisciplinary research in the field of medicinal chemistry. By combining structural analysis, computational modeling, and experimental validation, scientists can uncover the therapeutic potential of novel compounds and develop innovative treatments for a wide range of diseases. As the field continues to evolve, compounds like this one may pave the
1805349-02-3 (2-Bromo-3-(difluoromethyl)-6-hydroxypyridine-5-acetic acid) Related Products
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)




